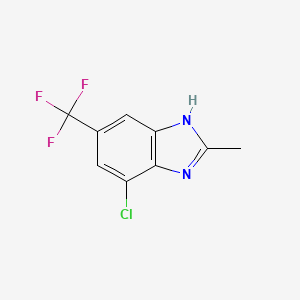

4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole

説明

4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C9H6ClF3N2 and its molecular weight is 234.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole is a derivative of the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention due to their potential in medicinal chemistry, particularly for their roles as antimicrobial, antiviral, antiparasitic, and anticancer agents. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

The compound features a benzimidazole core structure with specific substitutions that enhance its biological properties:

- Chloro group at position 4

- Methyl group at position 2

- Trifluoromethyl group at position 6

These modifications are crucial for the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives against various bacterial and fungal strains.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly against HIV and other viruses.

- Antiparasitic Activity : Compounds within this class have been effective against protozoan parasites and helminths.

- Anticancer Activity : Several derivatives demonstrate cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study highlighted the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been documented extensively. For instance, compounds similar to this compound have shown effectiveness in inhibiting HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). In vitro assays demonstrated significant cytoprotection against HIV-infected cells .

Antiparasitic Activity

In vitro studies have evaluated the antiparasitic effects of benzimidazole derivatives against protozoan parasites such as Giardia intestinalis and Leishmania mexicana. The compound exhibited nanomolar activity against these pathogens, indicating its potential as an antiparasitic agent. Notably, certain derivatives showed promising results in vivo against Trichinella spiralis, suggesting efficacy in both adult and larval stages .

Anticancer Activity

Recent research has focused on the anticancer properties of benzimidazole derivatives. The compound demonstrated moderate-to-good cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (NCl H-522) cancer cells. The structure–activity relationship (SAR) studies indicated that specific substitutions enhance anticancer activity by increasing cellular uptake and inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A case study involving a series of synthesized benzimidazole derivatives showed that modifications at specific positions significantly enhanced antibacterial activity. The study concluded that compounds with trifluoromethyl substitutions exhibited higher potency against resistant strains of bacteria .

- Antiviral Mechanism : Another study explored the mechanism by which benzimidazole derivatives inhibit HIV replication. It was found that these compounds bind effectively to the reverse transcriptase enzyme, preventing viral replication and offering a potential therapeutic pathway for HIV treatment .

科学的研究の応用

Pharmacological Applications

1.1 Antihypertensive Agents

Research has demonstrated that derivatives of benzimidazole, including those similar to 4-chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole, exhibit potent antihypertensive activity. A study synthesized several benzimidazole derivatives that were evaluated for their ability to act as angiotensin II antagonists. Compounds with substituents at positions 5 and 6 showed significant blood pressure-lowering effects, indicating that modifications to the benzimidazole core can enhance pharmacological activity .

1.2 mGluR2 Selective PET Imaging Ligands

Benzimidazole derivatives have been investigated as potential positron emission tomography (PET) imaging ligands for the metabotropic glutamate receptor 2 (mGluR2). Studies have shown that certain derivatives possess favorable properties for brain imaging, including stability in plasma and the ability to cross the blood-brain barrier (BBB). These compounds are being developed for use in neurological studies and could aid in diagnosing conditions such as Alzheimer's disease .

Case Studies

特性

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c1-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15-4/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVDLFPIKMDOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。